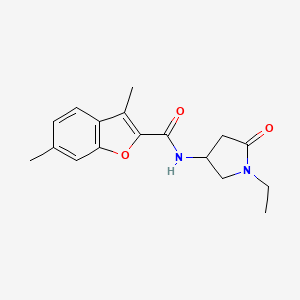![molecular formula C16H23N5O B5409062 1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5409062.png)
1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-3-(1H-pyrazol-5-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-3-(1H-pyrazol-5-yl)piperidine, also known as DPP-4 inhibitor, is a class of drugs that is used in the treatment of type 2 diabetes. The drug works by inhibiting the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme that breaks down the hormone incretin. Incretin helps to regulate blood sugar levels by stimulating the release of insulin from the pancreas and reducing the production of glucose in the liver. By inhibiting DPP-4, DPP-4 inhibitors increase the levels of incretin in the body, leading to better blood sugar control.
Wirkmechanismus
1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-3-(1H-pyrazol-5-yl)piperidine inhibitors work by inhibiting the activity of dipeptidyl peptidase-4 (this compound), an enzyme that breaks down the hormone incretin. Incretin helps to regulate blood sugar levels by stimulating the release of insulin from the pancreas and reducing the production of glucose in the liver. By inhibiting this compound, this compound inhibitors increase the levels of incretin in the body, leading to better blood sugar control.
Biochemical and Physiological Effects:
This compound inhibitors have several biochemical and physiological effects. They increase the levels of incretin in the body, leading to better blood sugar control. They also reduce the production of glucose in the liver and increase insulin secretion from the pancreas. In addition, this compound inhibitors have been shown to have cardiovascular benefits, including reducing the risk of heart failure and improving endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-3-(1H-pyrazol-5-yl)piperidine inhibitors in lab experiments include their ability to improve glycemic control, reduce the risk of hypoglycemia, and have a low risk of causing weight gain. In addition, this compound inhibitors have been shown to have cardiovascular benefits, including reducing the risk of heart failure and improving endothelial function.
The limitations of using this compound inhibitors in lab experiments include the fact that they are specific to the treatment of type 2 diabetes and may not be relevant to other disease states. In addition, the long-term effects of this compound inhibitors on cardiovascular outcomes are still being studied.
Zukünftige Richtungen
For research on 1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-3-(1H-pyrazol-5-yl)piperidine inhibitors include studying their effects on other disease states, such as obesity and metabolic syndrome. In addition, researchers are studying the long-term effects of this compound inhibitors on cardiovascular outcomes. Finally, researchers are exploring the use of combination therapy with this compound inhibitors and other drugs to improve glycemic control and reduce the risk of cardiovascular disease.
Synthesemethoden
The synthesis of 1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-3-(1H-pyrazol-5-yl)piperidine involves several steps. The first step is the synthesis of the pyrazole ring, which is done by reacting 4,5-dimethyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,3-diaminopropane to form the pyrazole ring.
The second step involves the synthesis of the piperidine ring, which is done by reacting 1-bromo-3-chloropropane with 1H-pyrazole-5-carboxylic acid to form the corresponding acid chloride. The acid chloride is then reacted with piperidine to form the piperidine ring.
The final step involves the coupling of the pyrazole and piperidine rings to form this compound.
Wissenschaftliche Forschungsanwendungen
1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-3-(1H-pyrazol-5-yl)piperidine inhibitors have been extensively studied in the treatment of type 2 diabetes. Clinical trials have shown that this compound inhibitors can improve glycemic control, reduce the risk of hypoglycemia, and have a low risk of causing weight gain. In addition, this compound inhibitors have been shown to have cardiovascular benefits, including reducing the risk of heart failure and improving endothelial function.
Eigenschaften
IUPAC Name |
3-(4,5-dimethyl-1H-pyrazol-3-yl)-1-[3-(1H-pyrazol-5-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-11-12(2)18-20-14(11)5-6-16(22)21-9-3-4-13(10-21)15-7-8-17-19-15/h7-8,13H,3-6,9-10H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLYEVQPGXJONG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1CCC(=O)N2CCCC(C2)C3=CC=NN3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3-[(4-chlorobenzyl)oxy]benzyl}methylamine hydrochloride](/img/structure/B5408981.png)

![(1R*,2R*,6S*,7S*)-4-(5-propyl-1,2,4-oxadiazol-3-yl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5408991.png)

![N-(3-fluoro-4-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5408995.png)
![1-acetyl-N-{4-[(methylamino)sulfonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5408996.png)
![N-{1-{[(2-furylmethyl)amino]carbonyl}-2-[5-(2-nitrophenyl)-2-furyl]vinyl}-4-methoxybenzamide](/img/structure/B5409011.png)
![N-(4-{2-[(4aR*,8aR*)-octahydro-4H-1,4-benzoxazin-4-yl]-2-oxoethoxy}phenyl)propanamide](/img/structure/B5409013.png)
![1-(4-bromophenyl)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5409020.png)
![3-{2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5409034.png)

![5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5409039.png)
![N-(2-ethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5409046.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione hydrochloride](/img/structure/B5409048.png)